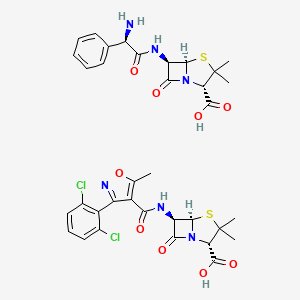
Kafocin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cephaloglycin is a semisynthetic first-generation cephalosporin with antibacterial activity. Cephaloglycin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
A cephalorsporin antibiotic.
Wissenschaftliche Forschungsanwendungen
Innovation in Intervention Research : Research by Alan E. Kazdin has emphasized innovation in psychological science, particularly in the study of interventions for children's conduct problems. Such research can be insightful for understanding the development and application of therapeutic interventions in various scientific fields (American Psychologist, 2019).
Transparency in Clinical Science : The study of registration efforts in clinical science, as discussed by Benning et al., highlights the importance of transparency in research practices. This can be relevant for understanding the application of stringent research methodologies in scientific studies, including those involving pharmaceutical or medical products (Journal of Abnormal Psychology, 2019).
Antimicrobial Applications and Resistance : Fosfomycin is an example of an antimicrobial agent that has been re-evaluated for its potential value in treating various infections. This kind of research can shed light on the ongoing challenges and developments in antimicrobial applications, which could be analogous to any research on Kafocin as a pharmaceutical agent (Clinical Infectious Diseases, 2008).
Clinical Significance in Pharmacokinetics and Pharmacodynamics : The study of pharmacokinetic and pharmacodynamic characteristics, as in the case of fosfomycin, is crucial for understanding the efficacy and safety of drugs. This kind of research is fundamental in the scientific application of any pharmaceutical product (International Journal of Antimicrobial Agents, 2009).
Mechanisms of Drug Resistance : Understanding the biological costs and mechanisms of drug resistance, as explored in the context of fosfomycin and Escherichia coli, is essential for developing effective and sustainable drug applications (Antimicrobial Agents and Chemotherapy, 2003).
Eigenschaften
CAS-Nummer |
22202-75-1 |
|---|---|
Produktname |
Kafocin |
Molekularformel |
C18H23N3O8S |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate |
InChI |
InChI=1S/C18H19N3O6S.2H2O/c1-9(22)27-7-11-8-28-17-13(16(24)21(17)14(11)18(25)26)20-15(23)12(19)10-5-3-2-4-6-10;;/h2-6,12-13,17H,7-8,19H2,1H3,(H,20,23)(H,25,26);2*1H2/t12-,13-,17-;;/m1../s1 |
InChI-Schlüssel |
KURFSUDYQUKEJZ-SBMYYUOMSA-N |
Isomerische SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O.O.O |
SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O.O |
Kanonische SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O.O |
Andere CAS-Nummern |
22202-75-1 |
Synonyme |
Cefaloglycin Cephaloglycin Cephaloglycin Dihydrate Cephaloglycine Dihydrate, Cephaloglycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















